2',4'-Dibromo-3'-fluorophenacyl bromide
CAS No.: 1804418-09-4
Cat. No.: VC2762063
Molecular Formula: C8H4Br3FO
Molecular Weight: 374.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804418-09-4 |
|---|---|
| Molecular Formula | C8H4Br3FO |
| Molecular Weight | 374.83 g/mol |
| IUPAC Name | 2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 |
| Standard InChI Key | OIQWZJCONSLCLZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br |
Introduction
Structural Characteristics and Fundamental Properties
2',4'-Dibromo-3'-fluorophenacyl bromide belongs to the phenacyl bromide family of compounds, characterized by a phenyl ring with multiple halogen substituents and a reactive bromoacetyl group. This compound features bromine atoms at the 2' and 4' positions and a fluorine atom at the 3' position of the phenyl ring, along with a bromoacetyl side chain. This specific arrangement of substituents contributes to its distinctive chemical reactivity and potential applications in organic synthesis.
The compound is defined by the following key properties:
| Property | Value |
|---|---|
| CAS Number | 1804418-09-4 |
| IUPAC Name | 2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone |
| Molecular Formula | C₈H₄Br₃FO |
| Molecular Weight | 374.83 g/mol |
| Standard InChI | InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 |
| Standard InChIKey | OIQWZJCONSLCLZ-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br |
The molecular structure consists of a phenyl ring with three halogens (two bromine atoms and one fluorine) and a bromoacetyl functional group. The presence of these electron-withdrawing groups significantly influences the compound's electronic distribution and reactivity profile .
Physical Characteristics
2',4'-Dibromo-3'-fluorophenacyl bromide typically appears as a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the available literature, similar brominated phenacyl compounds typically exhibit melting points in the range of 45-90°C depending on the specific substitution pattern .
Electronic Structure and Spectroscopic Properties
The electronic structure of 2',4'-Dibromo-3'-fluorophenacyl bromide is characterized by the electron-withdrawing effects of the halogen substituents, particularly the bromine atoms at the 2' and 4' positions and the fluorine atom at the 3' position. These substituents create a distinct electronic environment that influences the compound's spectroscopic properties and chemical reactivity. The fluorine atom, in particular, modifies the electronic distribution within the molecule, enhancing its reactivity toward nucleophiles.
Chemical Reactivity and Behavior
2',4'-Dibromo-3'-fluorophenacyl bromide exhibits notable reactivity due to its halogen substituents, which can participate in various chemical transformations. The compound contains multiple reactive sites, including the bromoacetyl group and the halogenated aromatic ring.
Reactive Sites and Mechanisms
The primary reactive site in 2',4'-Dibromo-3'-fluorophenacyl bromide is the α-bromo ketone functionality, which readily undergoes nucleophilic substitution reactions. The bromine atom adjacent to the carbonyl group is particularly labile, making it susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the adjacent carbon atom.
Additionally, the bromine atoms on the aromatic ring can participate in various coupling reactions, such as Suzuki, Stille, or Negishi coupling, providing access to more complex molecular structures. The fluorine atom modifies the electronic distribution within the molecule, which can influence the regioselectivity of certain reactions .
Nucleophilic Substitution Reactions
The α-bromo ketone functionality in 2',4'-Dibromo-3'-fluorophenacyl bromide readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including:
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Amines to form amino ketones
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Thiols to form sulfide derivatives
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Carboxylates to form esters
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Azides to form azido ketones, which can be further transformed into triazoles via click chemistry
These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the carbon atom bearing the bromine, resulting in the displacement of the bromide ion.
Synthesis and Preparation Methods
The synthesis of 2',4'-Dibromo-3'-fluorophenacyl bromide typically involves a multi-step process, with careful control of reaction conditions to achieve the desired substitution pattern.
Common Synthetic Routes
The synthesis of 2',4'-Dibromo-3'-fluorophenacyl bromide usually starts from appropriate acetophenone derivatives through selective bromination reactions. A typical synthetic route may involve:
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Bromination of the appropriate fluoroacetophenone to introduce bromine atoms at the 2' and 4' positions
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α-Bromination of the acetyl group using bromine or other brominating agents
The specific reaction conditions must be carefully controlled to achieve the desired substitution pattern and avoid over-bromination or bromination at undesired positions.
Laboratory-Scale Preparation
For laboratory-scale preparation, the following general procedure might be employed:
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Aromatic bromination | 3-fluoroacetophenone, Br₂, Lewis acid catalyst | 0-5°C, inert atmosphere, 2-4 hours | 70-85% |
| α-Bromination | Intermediate, Br₂, catalytic acid | Room temperature, solvent (typically dichloromethane or acetic acid), 1-2 hours | 75-90% |
| Purification | Recrystallization or column chromatography | Appropriate solvent system | >95% purity |
The synthesis typically employs brominating agents such as elemental bromine, often in the presence of Lewis acid catalysts for the aromatic bromination step. The α-bromination step usually requires milder conditions to selectively brominate the methyl group of the acetyl functionality .
Applications in Chemical Synthesis
2',4'-Dibromo-3'-fluorophenacyl bromide serves as a valuable synthetic intermediate in various chemical transformations due to its multiple reactive sites and unique substitution pattern.
As a Building Block in Organic Synthesis
Comparative Analysis with Related Compounds
To better understand the properties and reactivity of 2',4'-Dibromo-3'-fluorophenacyl bromide, it is instructive to compare it with structurally related compounds.
Structural Analogs and Their Properties
Several structurally related halogenated phenacyl compounds exhibit similar but distinct properties:
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 2',4'-Dibromo-3'-fluorophenacyl bromide | 1804418-09-4 | C₈H₄Br₃FO | Reference compound |
| 2',3'-Dibromo-4'-fluorophenacyl bromide | 1803716-34-8 | C₈H₄Br₃FO | Different position of bromine and fluorine atoms |
| 2',6'-Dibromo-3'-fluorophenacyl bromide | 1804933-70-7 | C₈H₄Br₃FO | Bromine atoms at 2' and 6' positions |
| 2,3'-Dibromo-4'-fluoroacetophenone | 435273-49-7 | C₈H₅Br₂FO | One fewer bromine atom (no α-bromine) |
These structural analogs exhibit similar general reactivity patterns but may differ in their specific reaction rates, selectivity, and physical properties due to the different arrangement of substituents .
Reactivity Comparisons
The reactivity of these compounds is influenced by the position and number of halogen substituents. For example:
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The position of the fluorine atom affects the electronic distribution in the aromatic ring, influencing the reactivity of the bromine substituents
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The presence and position of bromine atoms on the aromatic ring affect the steric environment and electronic properties
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The α-bromine in the acetyl group is generally more reactive toward nucleophilic substitution compared to the aromatic bromine substituents
These differences in reactivity can be exploited in selective chemical transformations and in the design of synthetic routes to specific target molecules.
Current Research and Future Perspectives
Research on 2',4'-Dibromo-3'-fluorophenacyl bromide and related compounds continues to explore their potential applications and to develop new synthetic methodologies. Current research directions include:
Synthetic Applications
Ongoing research focuses on developing new synthetic applications of 2',4'-Dibromo-3'-fluorophenacyl bromide, particularly in the context of transition metal-catalyzed cross-coupling reactions. The presence of multiple bromine substituents offers opportunities for selective functionalization, enabling the synthesis of complex molecular structures .
Green Chemistry Approaches
Efforts are being made to develop more environmentally friendly methods for the synthesis and use of halogenated phenacyl compounds, including 2',4'-Dibromo-3'-fluorophenacyl bromide. These approaches aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency .
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